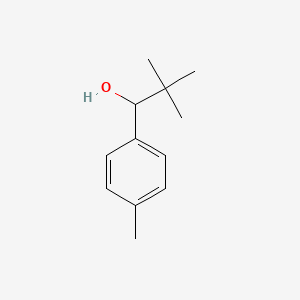

2,2-Dimethyl-1-(4-methylphenyl)propan-1-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

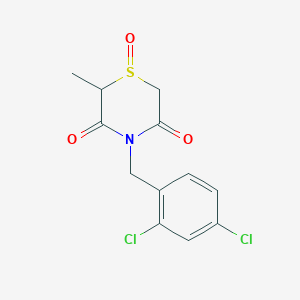

“2,2-Dimethyl-1-(4-methylphenyl)propan-1-ol” is a chemical compound with the molecular formula C12H18O . It has a molecular weight of 178.27 . It is a secondary alcohol derivative .

Synthesis Analysis

This compound can be prepared by the reduction of 4′-methylpropiophenone . Another method involves a reaction with naphthalene and lithium in THF at -80 degrees Celsius for 4 hours, followed by another reaction in THF for 10 minutes .Molecular Structure Analysis

The InChI code for this compound is 1S/C12H18O/c1-9-5-7-10(8-6-9)11(13)12(2,3)4/h5-8,11,13H,1-4H3 . This indicates that the compound has 12 carbon atoms, 18 hydrogen atoms, and 1 oxygen atom .Chemical Reactions Analysis

The compound can undergo various chemical reactions. For instance, Raney nickel and Raney cobalt catalyzed transfer hydrogenolysis of 2,2-dimethyl-1-phenyl-1-propanol has been reported .Physical And Chemical Properties Analysis

The compound is a liquid at room temperature . It has a melting point of 159-161 degrees Celsius . The compound’s density and boiling point are not specified in the available resources.Wissenschaftliche Forschungsanwendungen

Catalytic Activity and Synthesis

2,2-Dimethyl-1-(4-methylphenyl)propan-1-ol has been synthesized using NiB/SiO2 amorphous alloy as a catalyst, demonstrating high catalytic activity and selectivity. The synthesis conditions are optimized to achieve a yield above 99% and a weight percent above 98% by rectification (Tang Lin-sheng, 2008).

X-ray Structures and Computational Studies

The compound has been characterized in research involving X-ray structures and computational studies of cathinones, providing insights into its molecular structure and interactions (J. Nycz, G. Małecki, Marcin Zawiazalec, T. Paździorek, 2011).

Allosteric Modulators of GABA B Receptors

In the context of GABA B receptors, derivatives of 2,2-dimethyl-1-(4-methylphenyl)propan-1-ol have been prepared and evaluated as allosteric modulators, with findings indicating varying degrees of activity based on structural modifications (D. Kerr, J. Khalafy, J. Ong, R. Prager, M. Rimaz, 2007).

Contact Allergen Studies

Studies have identified Majantol® (2,2‐dimethyl‐3‐(3‐methylphenyl)propan‐1‐ol) as a contact allergen in humans, suggesting the need for further investigation into its properties and potential impurities (A. Schnuch, B. P. Müller, J. Geier, 2017).

Cardioselectivity in Beta-Adrenoceptor Blocking Agents

This compound is also studied in the synthesis of beta-adrenoceptor blocking agents, examining its role in influencing affinity and selectivity for beta-adrenoceptors (W. Rzeszotarski, R. Gibson, W. Eckelman, R. Reba, 1979).

Stereochemistry in Synthesis

Research on the stereochemistry of Mannich bases has explored the stereospecific synthesis and absolute configuration of diastereoisomeric compounds related to 2,2-dimethyl-1-(4-methylphenyl)propan-1-ol, contributing to a better understanding of their stereochemical properties (L. Angiolini, P. Bizzarri, M. Tramontini, 1969).

Microwave-Mediated Catalysis

The compound has been used in microwave-mediated catalysis, specifically in the ruthenium-catalyzed asymmetric hydrogen transfer, demonstrating its potential in organic synthesis (S. Lutsenko, C. Moberg, 2001).

Structure-Activity Relationship in Cancer Therapeutics

It's also involved in the study of structure-activity relationships of analogs as inhibitors in the HIF-1 pathway, showing potential applications in cancer therapeutics (J. Mun, A. Jabbar, N. Devi, Yuan Liu, Erwin G. Van Meir, M. Goodman, 2012).

Influence on Food Efficiency in Rats

The compound has been investigated for its influence on food efficiency in rats, contributing to understanding its potential metabolic effects (Ho Rs, Aranda Cg, 1979).

Safety and Hazards

The compound is associated with several safety precautions. For instance, it should be kept away from heat, sparks, open flames, and hot surfaces. It should not be sprayed on an open flame or other ignition sources. It should be handled under inert gas and protected from moisture . If swallowed or inhaled, immediate medical attention is required .

Eigenschaften

IUPAC Name |

2,2-dimethyl-1-(4-methylphenyl)propan-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O/c1-9-5-7-10(8-6-9)11(13)12(2,3)4/h5-8,11,13H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPMLKFCCZQQKIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C(C)(C)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Dimethyl-1-(4-methylphenyl)propan-1-ol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(2-pyrimidinyloxy)phenyl]methanesulfonamide](/img/structure/B2537006.png)

![2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2537015.png)

![N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]cyclopentanecarboxamide](/img/structure/B2537020.png)

![Methyl 7-(3-bromophenyl)-5-ethyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2537021.png)

![N-cyclohexyl-6-imino-7-[2-(morpholin-4-yl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B2537027.png)

![5-Chloro-4-methyl-2-(4-phenylpiperazin-1-yl)benzo[d]thiazole hydrochloride](/img/structure/B2537028.png)